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molecular formula C7H10O B080641 Bicyclo[2.2.1]hept-5-en-2-ol CAS No. 13080-90-5

Bicyclo[2.2.1]hept-5-en-2-ol

Cat. No. B080641
M. Wt: 110.15 g/mol
InChI Key: MKOSBHNWXFSHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456177B2

Procedure details

To a solution of bicyclo[2.2.1]hept-5-en-2-ol (25 g) in 200 mL of anhydrous, dichloromethane is added triethylamine (30 mL) and 4-N,N-dimethylaminopyridine (30 mg). With stirring at room temperature and under an inert atmosphere, of acetic anhydride (35 mL) was added neat and dropwise to the above reaction mixture while maintaining the reaction at room temperature over 1.5 h. Upon complete addition of the anhydride the reaction is left for 3 h, the solvents were stripped and the crude mixture was purified by silica gel chromatography eluting with 25% ethyl acetate/hexanes to afford the title compound in a quantitative yield. 1H NMR (CDCl3, 400 MHz) δ 6.21 (m, 1H), 5.83 (m, 1H), 5.18 (m, 1H), 3.12 (d, 1H), 2.72 (d, 1H), 2.16 (s, 3H), 2.00 (m, 1H), 1.35 (m, 1H), 1.21 (m, 1H), 0.83 (m, 1H), APCl MS m/z 153.2 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[OH:8].ClCCl.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(N(CC)CC)C>[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[O:8][C:12](=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C12C(CC(C=C1)C2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
4-N,N-dimethylaminopyridine
Quantity
30 mg
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added neat and dropwise to the above reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
the reaction at room temperature over 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the crude mixture was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 25% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C12C(CC(C=C1)C2)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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